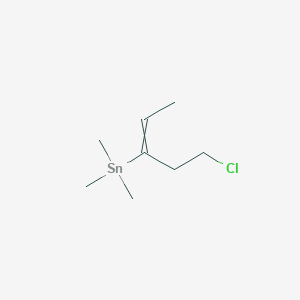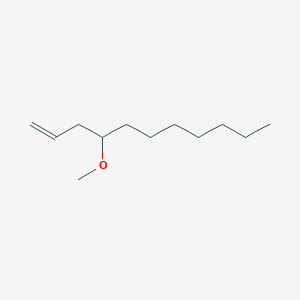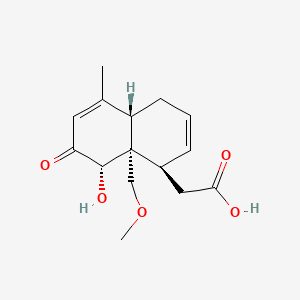
Octane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octane-3,4-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. The molecular formula for this compound is C8H18O2. This compound is a derivative of octane, an eight-carbon alkane, with hydroxyl groups attached to the third and fourth carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: Octane-3,4-diol can be synthesized through several methods, including:
Dihydroxylation of Alkenes: One common method involves the dihydroxylation of octene using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction of Diketones: Another approach is the reduction of octane-3,4-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions: Octane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
Octane-3,4-diol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Octane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes and other proteins, potentially affecting their function and activity .
類似化合物との比較
Octane-3,4-diol can be compared with other similar diols, such as:
Butane-2,3-diol: A shorter-chain diol with hydroxyl groups on the second and third carbon atoms.
Hexane-2,5-diol: A six-carbon diol with hydroxyl groups on the second and fifth carbon atoms.
Decane-4,5-diol: A longer-chain diol with hydroxyl groups on the fourth and fifth carbon atoms.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of its hydroxyl groups, which confer distinct chemical and physical properties compared to other diols .
特性
CAS番号 |
99799-31-2 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC名 |
octane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-8(10)7(9)4-2/h7-10H,3-6H2,1-2H3 |
InChIキー |
UJWVPVVMYOBBIY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)









![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)


